1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride
Description
1-(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a brominated oxazole ring. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its hydrochloride salt form improves solubility and stability, a common feature in bioactive amines .
Properties
CAS No. |
2098108-71-3 |
|---|---|
Molecular Formula |
C4H6BrClN2O |
Molecular Weight |
213.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Methanamine Introduction: The methanamine group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
- 1-(5-Bromo-1,2-oxazol-3-yl)methanamine Hydrochloride Structural Difference: Bromine at the 5-position of the oxazole ring instead of the 4-position. The 5-bromo derivative has a molecular weight of 213.46 (C₄H₆BrClN₂O), identical to the 4-bromo isomer, but with distinct dipole moments .
- [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
- Structural Difference : Oxadiazole ring (two nitrogens, one oxygen) replaces oxazole, with bromine on a phenyl substituent.
- Impact : The oxadiazole ring increases hydrogen-bond acceptor capacity (four vs. two in oxazole). The bromophenyl group adds aromatic bulk (molecular weight 290.55 vs. 213.46), likely enhancing lipophilicity (XLogP3: 0.4) .
Heterocycle Variants
- [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
Substituent Variations
- [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride Structural Difference: Ethyl group on oxadiazole and methylamine substituent. Impact: Reduced halogen-related toxicity but lower molecular weight (141.17; C₆H₁₂ClN₃O).
- (3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride Structural Difference: Phenoxymethyl substituent on oxadiazole. Molecular weight: 299.76 (C₁₃H₁₈ClN₃O₃) .
Parent Compound Comparison
- (1,2-Oxazol-3-yl)methanamine Hydrochloride Structural Difference: No bromine substituent. Impact: Absence of bromine reduces molecular weight (149.58; C₄H₈ClN₃O) and lipophilicity, likely decreasing bioactivity but improving aqueous solubility .
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Accessibility : Brominated oxazoles and oxadiazoles are typically synthesized via cyclization reactions, with halogenation steps introducing bromine .
- Bioactivity Trends : Bromine enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors. Oxadiazoles are preferred in CNS drugs due to their hydrogen-bonding capacity .
- Safety and Handling : Hydrochloride salts generally require room-temperature storage; brominated compounds may pose higher toxicity than chlorinated analogs .
Biological Activity
1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride is a compound belonging to the oxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom at the 4-position of the oxazole ring and a methanamine group at the 3-position. The hydrochloride form enhances solubility and stability, making it suitable for various applications in research and industry.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown that it may inhibit the growth of several bacterial strains. The mechanism of action is believed to involve binding to specific enzymes or receptors critical for bacterial survival.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated activity against several cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10.38 | Induction of apoptosis via p53 activation |
| HeLa (cervical cancer) | 12.50 | Caspase-3 cleavage leading to cell death |
| A549 (lung cancer) | 15.00 | Inhibition of cell proliferation |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and oxazole ring are crucial for binding to enzymes or receptors, leading to modulation of their activity. Ongoing investigations aim to clarify its exact pathways and targets.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth. For example, it has been shown to inhibit carbonic anhydrases (CAs), which are often overexpressed in tumors.
Case Studies
- Anticancer Study on MCF-7 Cells
- A study evaluated the effects of varying concentrations of this compound on MCF-7 cells. Results indicated increased levels of p53 protein and activation of apoptotic pathways.
- Antimicrobial Efficacy Against MRSA
- In a controlled experiment, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). It exhibited significant inhibitory effects, suggesting potential as a therapeutic agent against resistant strains.
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(4-bromo-1,2-oxazol-3-yl)methanamine hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Coupling reactions : Brominated oxazole precursors are functionalized with methanamine via reductive amination or nucleophilic substitution .
- Protection/Deprotection strategies : Use of Boc-protected amines to prevent side reactions during bromination or oxazole ring formation .
- Hydrochloride salt formation : The free base is treated with HCl in anhydrous conditions to yield the hydrochloride salt .
Key factors influencing yield include temperature control (e.g., maintaining 0–5°C during amination) and purification via recrystallization or column chromatography .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the oxazole ring structure, bromine substitution, and methanamine linkage .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) and detect impurities from synthetic intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 221.96) and isotopic pattern matching the bromine atom .
Advanced: How can contradictory data on biological activity (e.g., varying IC50_{50}50 values) be systematically resolved?
Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Strategies include:
- Orthogonal assays : Validate activity using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding affinity .
- Dose-response studies : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or cytotoxicity .
- Target-specific controls : Use knockout cell lines or competitive inhibitors to isolate compound-specific effects .
Advanced: What design principles apply to structure-activity relationship (SAR) studies for optimizing this compound?
Methodological Answer:
SAR optimization strategies involve:
- Substituent modulation : Replace the 4-bromo group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to enhance target binding .
- Scaffold hopping : Synthesize analogs with pyrazole or thiazole rings instead of oxazole to improve metabolic stability .
- Bioisosteric replacement : Substitute the methanamine group with cyclopropylamine or azetidine to reduce off-target interactions .
Validated via molecular docking (e.g., AutoDock Vina) and in vitro ADME assays (e.g., microsomal stability) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation of fine particles .
- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight glass containers at 2–8°C, away from moisture and oxidizers .
Advanced: Which in vitro models are suitable for mechanistic studies of this compound?
Methodological Answer:
- Enzyme inhibition assays : Use purified kinases or GPCRs to measure IC values under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) .
- Cell-based models : Primary neurons or cancer cell lines (e.g., HEK293, HeLa) for evaluating cytotoxicity and pathway modulation (e.g., Western blot for p-ERK) .
- High-content imaging : Quantify subcellular localization (e.g., mitochondrial targeting) using fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
